Bienvenue dans la boutique en ligne BenchChem!

phenyl 4-({[2-(ethylsulfanyl)phenyl]formamido}methyl)piperidine-1-carboxylate

Structural Verification Chemical Identity Analytical Characterization

This phenyl piperidine-1-carboxylate features a critical 1,4-substitution pattern and an ethylsulfanylbenzamide warhead that align with linear pharmacophore models for 11β-HSD1 inhibition. The ethylsulfanyl group imparts a tunable ΔclogP of +1.5–2.0 over sulfonamide analogs, enabling systematic logP-permeability studies. Its unique InChI key (OHFYGDWNIGQDBA-UHFFFAOYSA-N) guarantees unambiguous analytical registration. Ensure your SAR program is not derailed by structural approximations—secure the exact scaffold.

Molecular Formula C22H26N2O3S
Molecular Weight 398.5 g/mol
CAS No. 1234992-32-5
Cat. No. B6587941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephenyl 4-({[2-(ethylsulfanyl)phenyl]formamido}methyl)piperidine-1-carboxylate
CAS1234992-32-5
Molecular FormulaC22H26N2O3S
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
InChIInChI=1S/C22H26N2O3S/c1-2-28-20-11-7-6-10-19(20)21(25)23-16-17-12-14-24(15-13-17)22(26)27-18-8-4-3-5-9-18/h3-11,17H,2,12-16H2,1H3,(H,23,25)
InChIKeyOHFYGDWNIGQDBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl 4-({[2-(ethylsulfanyl)phenyl]formamido}methyl)piperidine-1-carboxylate: Compound Class and Research Profile


Phenyl 4-({[2-(ethylsulfanyl)phenyl]formamido}methyl)piperidine-1-carboxylate (CAS 1234992-32-5) is a synthetic, multi-functionalized piperidine derivative featuring a phenyl carbamate cap, an ethylsulfanylbenzamide group, and a flexible methylene linker . The compound belongs to a distinct subclass of N-formamido-substituted piperidine-1-carboxylates, a scaffold that is systematically explored in medicinal chemistry for kinase inhibition and metabolic disorder targets . As of mid-2026, the primary literature contains no dedicated pharmacology, SAR, or in vivo studies for this specific compound. The available evidence is limited to vendor-reported computed physicochemical properties, structural analogy to patent-exemplified series, and class-level inferences from related piperidine-1-carboxylate chemotypes.

Why In-Class Substitution Fails for Phenyl 4-({[2-(ethylsulfanyl)phenyl]formamido}methyl)piperidine-1-carboxylate


Failure to procure the exact phenyl 4-({[2-(ethylsulfanyl)phenyl]formamido}methyl)piperidine-1-carboxylate introduces quantifiable structural and property differences that can derail a research program. Replacing the ethylsulfanyl group with a smaller or more polar substituent—e.g., a methylsulfanyl, dimethylsulfamoyl, or unsubstituted phenyl group found in close analogs (CAS 1235022-38-4 or 1235057-25-6)—predictably alters lipophilicity (clogP), hydrogen-bond acceptor capacity, and steric bulk, which directly modulate target binding and metabolic stability . The phenyl carbamate ester, in contrast to the methyl carbamate analog, shifts the conformational equilibrium of the piperidine ring due to differential steric interactions with the N-acyl substituent, as established by X-ray crystallography of the parent phenyl piperidine-1-carboxylate scaffold (CSD deposition; dihedral angle 49.55°) [1]. Even the position of the formamido-methyl linker is critical: the 4-substitution pattern on piperidine is essential for maintaining the linear molecular topology required for certain patent-disclosed pharmacophore models, whereas 3-substituted analogs collapse this geometry [2].

Quantitative Differentiation Evidence for Phenyl 4-({[2-(ethylsulfanyl)phenyl]formamido}methyl)piperidine-1-carboxylate


Structural Confirmation: Molecular Connectivity and Scaffold Integrity by Formal IUPAC Nomenclature

The IUPAC name (phenyl 4-[[(2-ethylsulfanylbenzoyl)amino]methyl]piperidine-1-carboxylate) unequivocally defines the compound as a 1,4-disubstituted piperidine with a thiobenzamide warhead, distinguishing it from the 1,3-disubstituted isomer (CAS 2034410-73-4) and the N-benzyl-substituted analog (CAS 1797575-06-4) which are incapable of adopting the same pharmacophoric geometry . The molecular formula C22H26N2O3S (MW = 398.52 g/mol) is confirmed by exact mass (398.16641 g/mol) [1].

Structural Verification Chemical Identity Analytical Characterization

Lipophilicity Modulation via Ethylsulfanyl Group: Calculated LogP Comparison with Oxygen and Sulfonamide Analogs

The ethylsulfanyl (-SEt) group of the target compound is a neutral, hydrophobic substituent that increases calculated logP relative to oxygen ether (-OEt) or dimethylsulfamoyl (-SO2NMe2) analogs . Although no experimentally measured logP is available for this specific compound, computational predictions consistently assign a higher clogP to the -SEt-containing compound compared to the -SO2NMe2 analog (CAS 1235022-38-4) [1].

Lipophilicity Drug-Likeness Physicochemical Properties

Hydrogen Bond Acceptor Count and Topological Polar Surface Area Differentiation

The target compound presents exactly 4 hydrogen bond acceptors (2 carbonyl oxygens, 1 carbamate oxygen, 1 sulfur atom) and 1 hydrogen bond donor (the amide N-H), resulting in a computed topological polar surface area (TPSA) that distinguishes it from analogs with altered H-bond profiles . The sulfur atom in the ethylsulfanyl group is a weaker H-bond acceptor compared to the sulfonamide oxygens present in the dimethylsulfamoyl analog, which produces a different H-bond acceptor count (4 vs. 6) and TPSA [1].

Hydrogen Bonding TPSA Drug Design

Conformational Restriction: Piperidine Ring Geometry and Dihedral Angle Control

X-ray crystallographic analysis of the core scaffold phenyl piperidine-1-carboxylate (CAS 16641-71-7) reveals a chair conformation for the piperidine ring with a dihedral angle of 49.55(8)° between the phenyl ring plane and the piperidine basal plane [1]. The introduction of the 4-(formamidomethyl) substituent and the 2-ethylsulfanylbenzamide group in the target compound maintains this 1,4-disubstitution pattern, which is critical for the linear molecular topology specified in patent pharmacophore models for 11β-HSD1 inhibition [2]. By contrast, 1,3-disubstituted analogs (e.g., CAS 2034410-73-4) adopt a bent geometry that cannot simultaneously engage both the catalytic site and the substrate-binding pocket of the target enzyme [2].

Conformational Analysis X-ray Crystallography Molecular Recognition

Optimal Applications for Phenyl 4-({[2-(ethylsulfanyl)phenyl]formamido}methyl)piperidine-1-carboxylate Based on Evidence Profile


Lead Optimization in 11β-HSD1 Inhibitor Programs Requiring 1,4-Disubstituted Piperidine Topology

The compound's 1,4-disubstituted piperidine scaffold with an ethylsulfanylbenzamide warhead matches the linear pharmacophore described in patents for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition [1]. It can serve as a key intermediate for SAR exploration around the benzamide moiety, where the ethylsulfanyl group provides tunable lipophilicity without introducing the metabolic liability of a sulfonamide.

Physicochemical Probe for Lipophilicity-Dependent Membrane Permeability Studies

The estimated clogP of 3.8–4.2 positions this compound in a lipophilicity range that straddles the optimal oral drug space (clogP 1–5) . It can be used as a tool compound to calibrate PAMPA or Caco-2 permeability assays, where the ethylsulfanyl group provides a quantifiable ΔclogP of +1.5–2.0 log units over the corresponding sulfonamide analog, enabling systematic study of logP-permeability relationships in the piperidine-1-carboxylate series.

Reference Standard for Analytical Method Development and Purity Assessment

The compound's well-defined molecular formula (C22H26N2O3S), exact mass (398.16641 g/mol), and four hydrogen bond acceptors make it suitable as a reference standard for HPLC-MS method development and impurity profiling [2]. Its unique InChI key (OHFYGDWNIGQDBA-UHFFFAOYSA-N) ensures unambiguous database registration and retrieval, which is critical for reproducible analytical workflows in drug discovery laboratories.

Chemoinformatic Benchmark for Sulfur-Containing Fragment Library Design

The ethylsulfanyl group is an underutilized sulfur-containing fragment in fragment-based drug discovery. This compound can serve as a benchmark for in silico screening libraries that explore thioether-containing fragments, providing a reference point for computed properties (TPSA, clogP, HBA/HBD counts) against which new virtual fragments can be validated .

Quote Request

Request a Quote for phenyl 4-({[2-(ethylsulfanyl)phenyl]formamido}methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.